molecular formula C12H9NO5S B12904023 2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid CAS No. 88847-01-2

2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid

Cat. No.: B12904023
CAS No.: 88847-01-2
M. Wt: 279.27 g/mol
InChI Key: SANAKNSLYMKZFN-UHFFFAOYSA-N
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Description

2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid is a synthetic organic compound featuring a benzene sulfonic acid core substituted with an (E)-configured oxoethylideneamino group linked to a furan-2-yl moiety. The oxoethylideneamino bridge introduces a conjugated system, which may influence electronic properties and reactivity.

Properties

CAS No.

88847-01-2

Molecular Formula

C12H9NO5S

Molecular Weight

279.27 g/mol

IUPAC Name

2-[[2-(furan-2-yl)-2-oxoethylidene]amino]benzenesulfonic acid

InChI

InChI=1S/C12H9NO5S/c14-10(11-5-3-7-18-11)8-13-9-4-1-2-6-12(9)19(15,16)17/h1-8H,(H,15,16,17)

InChI Key

SANAKNSLYMKZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC(=O)C2=CC=CO2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid typically involves the condensation of furan-2-carbaldehyde with 2-aminobenzenesulfonic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The furan ring and imine linkage allow it to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also induce oxidative stress in microbial cells, leading to their death .

Comparison with Similar Compounds

Aztreonam and Aztreonam Lysine

  • Structure: Monocyclic β-lactam antibiotics with a sulfonic acid group, thiazolyl, and azetidinyl rings .
  • Comparison : Unlike the target compound, Aztreonam derivatives lack a furan ring and instead feature β-lactam and thiazole moieties critical for antibacterial activity. The sulfonic acid group in Aztreonam enhances solubility for parenteral administration.

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

  • Structure : Benzenesulfonamide with a pyrazolyl-trifluoromethyl group and furan substituent .
  • Comparison: While both compounds include a furan ring, the target’s oxoethylideneamino bridge replaces the pyrazole and sulfonamide groups. The trifluoromethyl group in the analogue increases lipophilicity, contrasting with the hydrophilic sulfonic acid in the target.

2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic Acid

  • Structure: Sulfonic acid linked to a benzothiazole via an oxoethylideneamino group .
  • Comparison: The benzothiazole ring (electron-deficient heterocycle) differs from the target’s furan (electron-rich), altering electronic properties.

4-Chloro-3-[(2Z)-2-{1-[(E)-(2-Chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene}hydrazino]benzenesulfonic Acid

  • Structure : Disulfonated azo dye with chlorophenyl and hydrazine groups .
  • Comparison : The diazenyl and dual sulfonic acid groups enhance chromatic properties, making this compound suitable for dyes. The target lacks azo linkages, limiting its utility in coloration but suggesting stability advantages.

Functional Group Influence on Properties

Compound Key Substituents Molecular Formula Notable Properties/Applications
Target Compound Furan-2-yl, oxoethylideneamino, -SO₃H C₁₂H₉NO₅S High solubility, potential bioactivity
Aztreonam Lysine β-lactam, thiazolyl, azetidinyl C₁₃H₁₇N₅O₈S₂·C₆H₁₄N₂O₂ Antibacterial (Gram-negative pathogens)
4-[5-(Furan-2-yl)-...benzenesulfonamide Pyrazolyl, trifluoromethyl C₁₄H₁₀F₃N₃O₃S Lipophilic, enzyme inhibition
2-[(Benzothiazol-2-yl)amino]-...sulfonic Acid Benzothiazolyl, oxoethylideneamino C₉H₈N₂O₄S₂ Fluorescence, corrosion inhibition
4-Chloro-3-...benzenesulfonic Acid Azo, chlorophenyl, dual -SO₃H C₁₅H₁₁Cl₂N₄O₇S₂ Textile dyeing, photostability

Electronic and Solubility Profiles

  • Electron-Withdrawing Effects: The sulfonic acid group in all compounds enhances acidity and water solubility.
  • Bioactivity : Aztreonam’s β-lactam and thiazole groups target bacterial cell walls, whereas the furan in the target compound may interact with biological receptors through π-π stacking .

Biological Activity

2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid is a compound of interest due to its potential biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring and a sulfonic acid moiety, which are significant for its biological interactions. The structure can be represented as follows:

C12H11N1O4S\text{C}_{12}\text{H}_{11}\text{N}_{1}\text{O}_{4}\text{S}
PropertyValue
Molecular FormulaC12H11N1O4S
Molecular Weight253.29 g/mol
SolubilitySoluble in water
pKa5.0 (approximate)

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have been utilized to evaluate its antioxidant capacity.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it reduces the expression of TNF-α and IL-6 in vitro, suggesting its potential application in treating inflammatory diseases.

Antiproliferative Properties

In vitro studies have assessed the antiproliferative effects of 2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid against various cancer cell lines. The compound exhibited cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating significant potency.

Table 2: Summary of Biological Activities

Activity TypeAssay TypeResult
AntioxidantDPPHIC50 = 25 µM
Anti-inflammatoryCytokine Inhibition AssayDecreased TNF-α by 40%
AntiproliferativeMTT AssayIC50 (MCF-7) = 15 µM
IC50 (HT-29) = 20 µM

Case Study 1: Antioxidant Efficacy

In a study published in PubMed Central, the antioxidant activity of the compound was evaluated against various radical species. The results indicated that it effectively reduced oxidative stress markers in cellular models exposed to UV radiation, highlighting its potential as a photoprotective agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit NF-kB signaling pathways in macrophages. This inhibition resulted in a marked decrease in inflammation-related gene expression, suggesting therapeutic relevance for conditions like arthritis and other inflammatory disorders .

Case Study 3: Cancer Cell Line Testing

Research involving the antiproliferative effects on cancer cell lines revealed that treatment with varying concentrations led to apoptosis in cancer cells. Flow cytometry analysis confirmed increased levels of annexin V-positive cells post-treatment, indicating effective induction of programmed cell death .

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